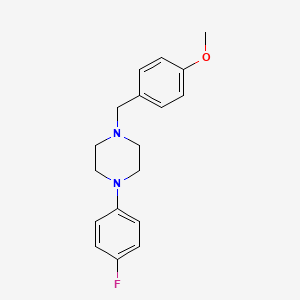

![molecular formula C17H21N3O3S2 B5655092 N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)

N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of organic molecules known for their diverse chemical and biological properties. The structure suggests it is a benzamide derivative, incorporating thiazole and pyrrolidine functionalities, which are often explored for their potential in various applications, including medicinal chemistry due to their promising bioactive profiles.

Synthesis Analysis

Synthesis of similar compounds typically involves the condensation of benzoyl chlorides with amine-functionalized thiazole and pyrrolidine derivatives. For instance, compounds with thiazolidine and thiazole moieties have been synthesized through reactions involving carboxylic acid hydrazides and thioglycolic acid or carbon disulfide under green chemistry conditions, indicating potential environmentally friendly pathways for synthesizing complex benzamides (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the interaction of thiazole and pyrrolidine rings with the benzamide core, is crucial for their biological activity. Structural elucidation typically employs NMR, IR, and mass spectrometry, revealing the presence of key functional groups and their configuration. The structure-activity relationship (SAR) studies highlight the importance of substituents on the thiazole ring and the pyrrolidine moiety for the compound's activity and selectivity (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, influenced by their functional groups. The presence of the thiazole and pyrrolidine groups can lead to interesting reactivity patterns, such as the formation of gels in the presence of specific solvents or the participation in green synthesis protocols (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The incorporation of thiazole and pyrrolidine groups can affect these properties, potentially enhancing the compound's solubility in organic solvents or water, which is desirable for pharmaceutical applications.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological targets of benzamide derivatives are defined by their chemical properties. These properties are crucial for their potential use in various fields, including their role as inhibitors, receptor ligands, or anticancer agents. Studies on similar compounds have shown that modifications on the benzamide backbone, such as the inclusion of thiazole and pyrrolidine groups, can significantly alter their biological activity and selectivity (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).

Eigenschaften

IUPAC Name |

N-methyl-3-(2-methylpyrrolidin-1-yl)sulfonyl-N-(1,3-thiazol-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-13-5-4-9-20(13)25(22,23)15-7-3-6-14(11-15)17(21)19(2)12-16-18-8-10-24-16/h3,6-8,10-11,13H,4-5,9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKLXWITAXDHLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)CC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)

![N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)

![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)

![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5655060.png)

![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5655072.png)

![N-ethyl-5-({4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5655091.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)